REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.[H-].[Na+].[CH3:11]I>CN(C)C=O.C(Cl)(Cl)Cl>[I:1][C:2]1[CH:7]=[CH:6][N:5]([CH3:11])[C:4](=[O:8])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC(NC=C1)=O
|
Name
|
|
Quantity
|
109 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
482 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
109 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
482 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
|
Details
|
After extraction with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccant was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (silica gel cartridge, chloroform:methanol=98:2-96:4)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(N(C=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 341 mg | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |